molecular formula C16H17N3O2 B2937355 N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide CAS No. 2034401-05-1

N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide

Cat. No.: B2937355
CAS No.: 2034401-05-1
M. Wt: 283.331
InChI Key: LHYMCIZBMDOZAA-UHFFFAOYSA-N
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Description

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is a compound that features a bipyridine moiety linked to an oxolane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide typically involves the coupling of a bipyridine derivative with an oxolane carboxylic acid derivative. One common method is the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.

Another method involves the amidation of carboxylic acids. The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, yield, and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.

    Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction could yield various bipyridine derivatives.

Scientific Research Applications

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. For example, in coordination chemistry, the bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is unique due to the combination of the bipyridine and oxolane carboxamide moieties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile for various applications.

Biological Activity

N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bipyridine moiety linked to an oxolane ring via a carboxamide group. The general formula is represented as follows:

C16H17N3O2\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_2

Synthesis Methodology:
The synthesis typically involves the following steps:

  • Formation of Intermediate: The reaction begins with the condensation of 2-bromobenzaldehyde with 4-(bromomethyl)-2,4'-bipyridine in a basic medium.
  • Amidation Reaction: The intermediate undergoes amidation using oxolane-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways, potentially leading to antimicrobial and anticancer effects. For instance, coordination with copper ions can generate reactive oxygen species (ROS), which are known to exhibit antimicrobial properties .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies: In vitro studies showed that compounds with similar structures inhibited the growth of MDA-MB-468 (triple-negative breast cancer) cells more effectively than standard treatments like gefitinib. The growth inhibition values (GI50) for these compounds were reported as low as 2.94 µM .
CompoundGI50 (µM)Cell Line
Compound 2f2.94MDA-MB-468
Compound Ref 15.2MDA-MB-468
Gefitinib7.6MDA-MB-468

Apoptosis Induction

Flow cytometric analysis has indicated that certain analogs induce apoptosis in cancer cells. For instance, compound 2f showed a 37.1% apoptosis induction rate compared to gefitinib's 21.1% at a concentration of 10 µM for 24 hours . This suggests that the compound may act as an effective anticancer agent by promoting programmed cell death.

Case Studies and Research Findings

Several research studies have investigated the biological profile of compounds related to this compound:

  • Cytotoxicity Against Cancer Cells: A series of substituted bipyridine derivatives were evaluated for their cytotoxic properties against multiple cancer cell lines, revealing promising results in inhibiting tumor growth .
  • Antimicrobial Properties: The coordination ability of the bipyridine moiety with metal ions has been linked to increased production of ROS, which contributes to antimicrobial activities against various pathogens .
  • Potential Therapeutic Applications: Given its biological activities, this compound and its derivatives are being explored for their potential use in developing novel therapeutic agents for cancer and infectious diseases .

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-3,5-7,9,14H,4,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYMCIZBMDOZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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